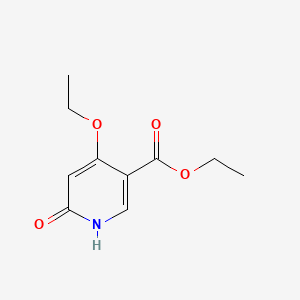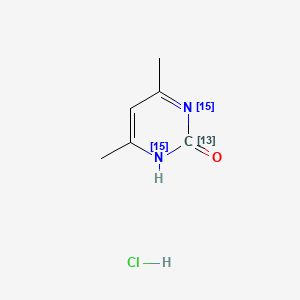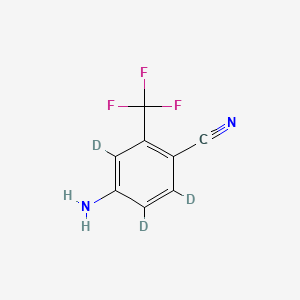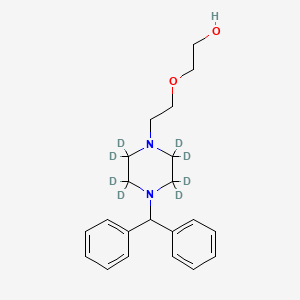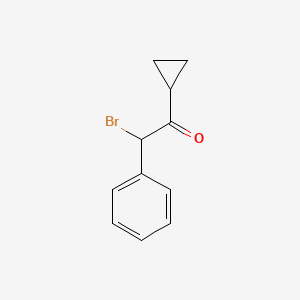
2-Bromo-1-cyclopropyl-2-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-cyclopropyl-2-phenylethanone is a chemical compound with the molecular formula C11H11BrO and a molecular weight of 239.11 . It is also known as Prasugrel Impurity .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-cyclopropyl-2-phenylethanone consists of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a cyclopropyl group (a ring of 3 carbon atoms), and a carbonyl group (a carbon atom double-bonded to an oxygen atom). These groups are connected in such a way that the carbonyl group is bonded to both the phenyl and cyclopropyl groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of Atorvastatin Calcium Intermediate : Zhang Yi-fan (2010) utilized 2-bromo-1-(4-fluorophenyl)-2-phenylethanone, a derivative of 2-Bromo-1-cyclopropyl-2-phenylethanone, in the synthesis of atorvastatin calcium, a key intermediate. The synthesis involved condensation reactions and yielded a significant overall yield of 57.3%, as characterized by NMR and MS spectroscopy (Zhang Yi-fan, 2010).
Investigation in Aldehyde Dehydrogenase Activity : Bromoacetophenone (2-bromo-1-phenylethanone), closely related to 2-Bromo-1-cyclopropyl-2-phenylethanone, was used as an affinity reagent for human aldehyde dehydrogenase. It specifically labeled a unique tryptic peptide in the enzyme, aiding in the identification of an active site of the enzyme (Abriola et al., 1987).
Synthesis of Prasugrel Intermediate : An improved synthetic method for prasugrel intermediate, involving 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, was developed by Zheng Min (2013). The method involved the use of a Grignard reagent and showed high productivity and feasibility for industrial production (Zheng Min, 2013).
Generation of Isobenzofurans : Roy Faragher and Thomas L. Gilchrist (1976) demonstrated the generation of isobenzofurans from 2-(α-bromoalkyl)benzophenones, a process relevant to the applications of 2-Bromo-1-cyclopropyl-2-phenylethanone. This study showed the conversion of these compounds into naphthalene derivatives, suggesting a unique mechanism involving the displacement of bromide by the neighboring carbonyl group (Faragher & Gilchrist, 1976).
Eigenschaften
IUPAC Name |
2-bromo-1-cyclopropyl-2-phenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-10(11(13)9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCQHQYRBCPPIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-cyclopropyl-2-phenylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S,5R)-6-(hydroxymethyl)-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B589896.png)

